molecular formula C17H15N3O4S2 B2838405 N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-2,1,3-benzothiadiazole-4-sulfonamide CAS No. 2034304-16-8

N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-2,1,3-benzothiadiazole-4-sulfonamide

Cat. No.: B2838405
CAS No.: 2034304-16-8
M. Wt: 389.44
InChI Key: OZXLJRUVAVPOPS-UHFFFAOYSA-N
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Description

N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-2,1,3-benzothiadiazole-4-sulfonamide is a complex organic compound that combines the structural features of benzofuran, benzo[c][1,2,5]thiadiazole, and sulfonamide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-2,1,3-benzothiadiazole-4-sulfonamide typically involves multiple steps. One common approach is the electrophilic cyclization of 4,7-bis((2-methoxyphenyl)ethynyl)benzo[c][1,2,5]thiadiazole with diaryl diselenides using trichloroisocyanuric acid to generate electrophilic arylselanyl species . This method yields the desired product with good efficiency.

Industrial Production Methods

The use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, is also common in the industrial synthesis of similar compounds .

Chemical Reactions Analysis

Types of Reactions

N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-2,1,3-benzothiadiazole-4-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzofuran and thiadiazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzofuran or thiadiazole rings .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-2,1,3-benzothiadiazole-4-sulfonamide is unique due to its combination of benzofuran, benzo[c][1,2,5]thiadiazole, and sulfonamide moieties. This unique structure imparts distinct photophysical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-2,1,3-benzothiadiazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O4S2/c1-23-15(14-9-11-5-2-3-7-13(11)24-14)10-18-26(21,22)16-8-4-6-12-17(16)20-25-19-12/h2-9,15,18H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZXLJRUVAVPOPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNS(=O)(=O)C1=CC=CC2=NSN=C21)C3=CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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